Home > Products > Screening Compounds P100682 > 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol - 1178507-77-1

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Catalog Number: EVT-1753382
CAS Number: 1178507-77-1
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Complexation Reactions: It acts as a multidentate ligand, coordinating to transition metal ions such as Zn(II), Ni(II), and Cu(II), forming mononuclear, dinuclear, and trinuclear complexes. [, , ] The complexes typically involve coordination through the phenolic oxygen, imine nitrogen, and/or piperazine nitrogen atoms.
  • Alkylation Reactions: The piperazine nitrogen atom can undergo alkylation reactions, introducing various substituents to modify the compound's properties. [, ]
  • N-Acylation Reactions: The piperazine nitrogen can also react with acyl chlorides or anhydrides to form amides. This reaction allows the introduction of diverse functional groups and modifications to the molecule. []
Mechanism of Action
  • Metal Complexes as Catalysts: In catalytic applications, the metal center often plays a crucial role. The ligand environment provided by 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol can influence the metal's electronic properties and steric accessibility, thereby impacting its catalytic activity. []
  • Antiproliferative Activity: Some derivatives exhibit antiproliferative activity against cancer cell lines. The mechanisms behind these activities may involve DNA intercalation, induction of apoptosis, or inhibition of specific signaling pathways. []
Applications
  • Catalysis: Transition metal complexes of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol have shown promise in catalytic applications, particularly in oxidation reactions. []
  • Medicinal Chemistry: Numerous derivatives of this compound have been synthesized and evaluated for their potential biological activities:
    • Antimicrobial agents: Some derivatives exhibit antimicrobial activity against various bacterial and fungal strains. [, ]
    • Antiproliferative agents: Several derivatives display promising antiproliferative activity against cancer cell lines. []
    • Dopamine receptor antagonists: Specific structural modifications have led to the development of compounds with high affinity for dopamine D4 receptors. []
    • Inhibitors of ENTs: Derivatives have demonstrated inhibitory effects on equilibrative nucleoside transporters (ENTs), which are involved in nucleotide synthesis and adenosine regulation. []

5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol

    Compound Description: 5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol is a zwitterionic Schiff base ligand used to synthesize zinc(II) complexes. [] These complexes have shown significant antimicrobial activities. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) with higher selectivity for ENT2 over ENT1. [] It is an irreversible and non-competitive inhibitor that reduces the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. []

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

    Compound Description: This compound's crystal structure has been determined, revealing its conformation and intermolecular interactions. []

5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22)

    Compound Description: KAD22 was designed as a dopamine D2 receptor agonist with antioxidant activity. [] While it did not exhibit affinity for the D2 receptor, it demonstrated potent antioxidant activity. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

    Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It exhibits good in vivo efficacy in a BRCA mutant HBCx-17 PDX model. []

2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol

    Compound Description: This compound is a biologically important alkylaminophenol synthesized using the Petasis reaction. [] Spectroscopic and computational studies were conducted to analyze its structure and properties. []

2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol

    Compound Description: This compound is a new alkylaminophenol whose synthesis and characterization were supported by spectroscopic techniques (FT-IR, NMR, UV). [] Computational studies were performed to analyze its structural, electronic, and thermodynamic properties, as well as its potential for biological activity through molecular docking studies with DNA. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

    Compound Description: This compound is the hydrochloride salt of an amine and its structure has been compared to its fluorinated analog, revealing insights into structural variations within this class of compounds. []

2- (naphthalen-1-yl (piperidin-1-yl) methyl)phenol

    Compound Description: This alkylaminophenol compound was synthesized via the Petasis reaction and characterized using spectroscopic techniques (FT-IR, NMR, UV-Vis). [] The compound exhibited high antioxidant activity, suggesting its potential as a biologically active drug. [] Theoretical calculations supported the experimental findings. []

2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol

    Compound Description: This compound's electronic properties were investigated using DFT calculations. [] NBO analysis revealed intermolecular binding interactions, while NLO properties were calculated to determine optical properties. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

    Compound Description: This compound is a new Prottremin derivative synthesized via an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine, resulting in a 48% yield after purification. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    Compound Description: These are two series of compounds synthesized and characterized for their potential antimicrobial activity. [] Among them, compounds 3c and 4c exhibited potent activity against Escherichia coli, 3a and 4c against Bacillus cereus, and 4a and 4c against Candida albicans. [] Molecular docking studies suggested their interaction with the BAX protein. []

[NiL(H2O)3]I2.H2O (1), [NiL(H2O)3]Br2.H2O (2) and [NiL(H2O)3]Cl2.2H2O (3) [HL= 2-[(2-piperazin-1-ylethylimino)-methyl]phenol]

    Compound Description: These are mononuclear Nickel(II) complexes synthesized and characterized for their catecholase-like activity. [] Complexes 1 and 2 showed high activity, while complex 3 was inactive. [] The study explored the structural and electrochemical properties of these complexes and investigated the mechanism of their catecholase activity. []

Sm(HL1)2·NO3·2H2O (1) and [SmL2(C2H5OH)2·NO3]2 (2) (HL = 2-ethoxy-6-((pyridin-2-ylmethylimino)methyl)phenol)

    Compound Description: These are two samarium(III) complexes with differing luminescent intensities. [] They were synthesized via solvothermal reactions of 2-ethoxy-6-((pyridin-2-ylmethylimino)methyl)phenol (HL) with Sm3+ ions at different temperatures. []

1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position: 2-methylthiazol-4-yl, 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl, imidazo[2,1- b ]thiazol-6-yl, quinoxalin-2-yl, 6,7-dimethylquinoxalin-2-yl

    Compound Description: These are derivatives of 1-(4-methylpiperazin-1-yl)isoquinoline with varying heteroaromatic substitutions at the C-3 position. [] The compounds were evaluated for their anticancer activity, and the derivatives with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents exhibited the highest potency. [] The study suggests these compounds may have specific molecular targets. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

[Zn3L3(μ3-O)]·ClO4·H2O (L = 2-ethoxy-6-[(2-phenylaminoethylimino)methyl]phenol)

    Compound Description: This is a trinuclear zinc(II) complex characterized by elemental analysis, FT-IR spectra, and single-crystal X-ray diffraction. [] The complex exhibits distorted trigonal-bipyramidal geometry around the Zn atoms and fluorescence properties. []

7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on

    Compound Description: The chemical activity and molecular docking of this molecule have been studied using density functional theory (DFT). [] The study analyzed its hardness, softness, molecular electrostatic potential (MEP), Fukui function, and nonlinear optical properties, suggesting its potential as an optical material. [] Molecular docking studies were performed to understand its binding interactions with DNA and the PDB:2YCF protein. []

7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one

    Compound Description: The crystal structure of this compound has been determined, revealing its conformation and packing arrangement in the solid state. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

    Compound Description: This compound is a nonpeptidomimetic antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs) discovered through fragment screening and structure-based optimization. [] It is a clinical candidate currently undergoing phase 1/2 clinical trials (NCT02503423). []

9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12)

    Compound Description: This compound displays potent antiproliferative activities against various cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299. [] Its mechanism of action involves DNA intercalation, induction of DNA damage, and modulation of apoptotic pathways. []

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

    Compound Description: WAY-207024 is an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). [] It possesses excellent pharmacokinetic parameters and effectively lowers rat plasma LH levels after oral administration. []

[VO2(EMP)]2 and [VO2(MMP)]2 (EMP = 2-ethoxy-6-[(2-methylaminoethylimino)methyl]phenol, MMP = 2-methoxy-6-[(2-phenylaminoethylimino)methyl]phenol)

    Compound Description: These are oxo-bridged dinuclear vanadium(V) complexes synthesized using Schiff base ligands derived from 2-ethoxy-6-[(2-methylaminoethylimino)methyl]phenol (EMP) and 2-methoxy-6-[(2-phenylaminoethylimino)methyl]phenol (MMP). [] The complexes were characterized by elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction, revealing their distorted octahedral geometry. []

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

    Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. [] It displays potent anti-proliferative activity against various cancer cell lines, particularly those originating from breast cancer. [] CYH33 inhibits PI3K/AKT/mTOR signaling and exhibits favorable pharmacokinetic profiles, making it a promising drug candidate for advanced solid tumors. []

6-[123I]Iodo-2-[[4-(2-methoxyphenyl) piperazin-1-yl]methyl]imidazo[1,2‐a]pyridine

    Compound Description: This compound is a potent and selective dopamine D4 agonist radiolabeled with iodine-123. [] Despite its promising in vitro profile, it did not demonstrate brain uptake in baboons after intravenous injection. []

[Ni2L-NCS)] (1) and 2[Ni2L-N3)]H2O (2) (HL = 2-ethoxy-6-[(2-phenylaminoethylimino)methyl]phenol)

    Compound Description: These are two dinuclear nickel(II) complexes derived from the Schiff base ligand 2-ethoxy-6-[(2-phenylaminoethylimino)methyl]phenol (HL). [] The complexes were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing their structures and coordination geometry. [] Complex 1 is an end-on thiocyanato- and phenolate O-bridged dinuclear compound, while complex 2 consists of two end-on azido- and phenolate O-bridged dinuclear complexes. []

[CoL2]ClO4 (1) and [Zn(HL)2(NCS)]NCS (2) (HL = 2-ethoxy-6-[(3-methylaminopropylimino)methyl]phenol)

    Compound Description: [CoL2]ClO4 (1) is a cobalt(III) complex, and [Zn(HL)2(NCS)]NCS (2) is a zinc(II) complex synthesized using the Schiff base ligand HL, which is 2-ethoxy-6-[(3-methylaminopropylimino)methyl]phenol. [] These complexes were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction to determine their structures. [] The cytotoxic activities of both complexes were also investigated. []

[CuL2]·2NCS (1) and [NiL2(NCS)2] (2) (L = 2-ethoxy-6-[(2-isopropylaminoethylimino)methyl]phenol)

    Compound Description: [CuL2]·2NCS (1) is a copper(II) complex, and [NiL2(NCS)2] (2) is a nickel(II) complex, both synthesized using the Schiff base ligand L, which is 2-ethoxy-6-[(2-isopropylaminoethylimino)methyl]phenol. [] The complexes were characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to determine their structures and coordination geometries. []

2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3), N-acetyl derivatives (4), 2-ethoxy-4-{[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (5), and 2-ethoxy-4-{[1-(2,6-dimethylmorpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (6)

    Compound Description: These are four series of 1,2,4-triazole derivatives synthesized and evaluated for their antibacterial activities and inhibitory effects on the aldose reductase (AR) enzyme. [] Some compounds exhibited promising AR inhibitory activities, suggesting their potential as antidiabetic agents. [] Molecular docking studies were conducted to investigate their interactions with the AR enzyme. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

    Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] It exhibits favorable RORc cellular potency and selectivity over other ROR family members and a panel of nuclear receptors. [] GNE-3500 demonstrates promising in vivo pharmacokinetic properties and dose-dependent inhibition of IL-17, supporting its potential for treating inflammatory diseases. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: 7x is a potent multikinase inhibitor that effectively targets CDK4/CYCLIN D1 and ARK5 kinases. [] It exhibits potent in vitro cytotoxicity against tumor cells and demonstrates significant in vivo tumor regression in preclinical studies. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

    Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, and 3). [] It demonstrates significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3, suggesting its potential therapeutic use as a new anticancer agent. []

Properties

CAS Number

1178507-77-1

Product Name

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

IUPAC Name

2-ethoxy-6-(piperazin-1-ylmethyl)phenol

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3

InChI Key

LPUCCBWVQULKFR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1O)CN2CCNCC2

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.